molecular formula C10H10N2O2S B102705 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 16024-85-4

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B102705
CAS RN: 16024-85-4
M. Wt: 222.27 g/mol
InChI Key: IHCXUWLMVZCHML-UHFFFAOYSA-N
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Description

Quinazolinone derivatives, such as 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, are a class of compounds that have attracted significant interest due to their diverse biological activities. These compounds have been studied for their potential as carbonic anhydrase inhibitors, which could be useful in treating diseases like glaucoma, epilepsy, arthritis, and cancer . Additionally, quinazolinone derivatives have been evaluated for their anti-inflammatory, analgesic, and antiparasitic properties, indicating their potential in various therapeutic areas .

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally related to 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, can be achieved through a one-pot, three-component reaction involving isatoic anhydride, an aromatic aldehyde, and ammonium acetate or primary amine. This reaction is catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Such synthetic methods are valuable for constructing the quinazolinone scaffold efficiently.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a mercapto group and a hydroxyethyl side chain. The mercapto group is a key functional group that can participate in various chemical reactions and is essential for the biological activity of these compounds . The hydroxyethyl group may influence the solubility and pharmacokinetic properties of the molecule.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo phase-transfer catalyzed alkylation and cycloalkylation reactions. For instance, 2-mercaptoquinazolin-4(3H)-one can be selectively monoalkylated or di- or cycloalkylated depending on the nature of the alkylating agents used, with tetrabutylammonium bromide serving as a catalyst . These reactions are crucial for the modification of the quinazolinone core and the development of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For example, the coordination behavior of a 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivative with transition metal ions has been studied, revealing that coordination occurs through the deprotonated hydroxyl group, azomethine nitrogen, and carbonyl oxygen . The molar conductivity measurements indicate the non-electrolytic nature of the resulting complexes. These properties are essential for understanding the reactivity and potential applications of quinazolinone derivatives in medicinal chemistry.

Scientific Research Applications

Antitumor Applications

A novel series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-ones, including derivatives of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, were synthesized and evaluated for their in vitro antitumor activity against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. Compounds from this series showed selective activities toward these cancer cell lines, suggesting their potential as templates for the development of more potent and selective antitumor agents (Alanazi et al., 2013).

Antibacterial Applications

Some derivatives of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one were synthesized and tested for their antibacterial activity. The study synthesized quinoline and quinazoline derivatives containing sulfide and sulfone moieties and evaluated them against various bacterial strains. The synthesized compounds showed promising antibacterial activities, highlighting their potential use in developing new antibacterial agents (El-zohry et al., 2007).

Synthesis Methodologies

Research on green chemistry methods for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones employed deep eutectic solvents (DESs) as eco-friendly media. This approach utilized DESs both as solvents and catalysts, demonstrating an effective method for preparing a wide range of derivatives with moderate to good yields. The study emphasized the environmental benefits and efficiency of using DESs in the synthesis of these compounds (Komar et al., 2022).

Safety And Hazards

The safety and hazards associated with quinazolinones depend on their specific structure and properties. Some quinazolinones are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic or have other hazards5.


Future Directions

The study of quinazolinones is a dynamic field with ongoing research into new synthetic methods, novel derivatives, and potential applications in medicine and other areas6.


Please note that this information is general in nature and may not apply specifically to “3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one”. For detailed information about this specific compound, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCXUWLMVZCHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350139
Record name 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

CAS RN

16024-85-4
Record name 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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